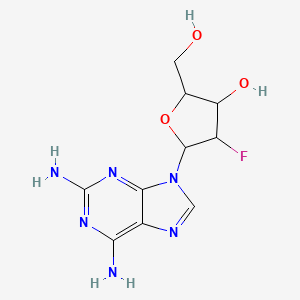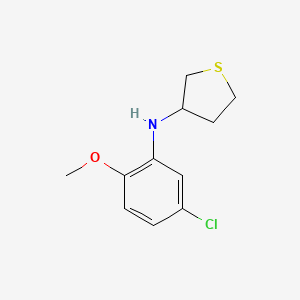
Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) is a chemical compound known for its role as an impurity in Febuxostat, an antihyperuricemic nonpurine inhibitor of xanthine oxidase. This compound has a molecular formula of C24H28N2O5S2 and a molecular weight of 488.62 g/mol.
Vorbereitungsmethoden
The synthesis of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often include the use of molecular sieves preheated at 500°C for 8 hours to ensure the dryness of solvents . Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Reduction reactions may involve the use of common reducing agents.
Substitution: Substitution reactions are possible, particularly involving the thiazole ring.
Wissenschaftliche Forschungsanwendungen
This compound is primarily studied as an impurity of Febuxostat, which is used in the treatment of hyperuricemia and gout. Its role in scientific research includes:
Chemistry: Used in the study of xanthine oxidase inhibitors.
Biology: Investigated for its biological interactions and effects.
Medicine: Studied for its potential therapeutic applications and side effects.
Industry: Utilized in the quality control of pharmaceutical products.
Wirkmechanismus
As an impurity of Febuxostat, Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) does not have a well-documented mechanism of action on its own. Febuxostat works by inhibiting xanthine oxidase, which reduces the production of uric acid.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other impurities of Febuxostat, such as Dimethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) . The uniqueness of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) lies in its specific molecular structure and its role in the synthesis and quality control of Febuxostat.
Eigenschaften
Molekularformel |
C24H28N2O5S2 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
ethyl 2-[3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H28N2O5S2/c1-7-29-23(27)19-14(5)25-21(32-19)16-9-10-18(31-12-13(3)4)17(11-16)22-26-15(6)20(33-22)24(28)30-8-2/h9-11,13H,7-8,12H2,1-6H3 |
InChI-Schlüssel |
NMRRUQMBQVTYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12101545.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B12101551.png)
![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)

![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)
![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)



![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)
![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


